N-(Benzyloxy)-2-bromoacetamide

Catalog No.
S9005662
CAS No.
78158-32-4
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxy)-2-bromoacetamide

CAS Number

78158-32-4

Product Name

N-(Benzyloxy)-2-bromoacetamide

IUPAC Name

2-bromo-N-phenylmethoxyacetamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

JJEUVHILRLHHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CBr
Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom in the bromoacetamide moiety is susceptible to nucleophilic attack, allowing for substitution reactions where the bromine can be replaced by various nucleophiles. For example:
    RCOCH2Br+NuRCOCH2Nu+BrR-CO-CH_2Br+Nu\rightarrow R-CO-CH_2-Nu+Br^-
    Here, RR represents the phenyl ring, and NuNu could be any nucleophile such as amines or alcohols .
  • Hydrolysis Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines:
    RCONH2+H2ORCOOH+NH3R-CO-NH_2+H_2O\rightarrow R-COOH+NH_3
    This reaction highlights the compound's potential for further transformations in synthetic pathways .

N-(Benzyloxy)-2-bromoacetamide can be synthesized through various methods. A common synthetic route involves:

  • Formation of the Bromoacetyl Derivative: The reaction of benzyloxyacetic acid with phosphorus tribromide or another brominating agent can yield the corresponding bromoacetyl derivative.
  • Amidation Reaction: This bromoacetyl compound is then reacted with amines (such as benzylamine) under controlled conditions (often using triethylamine as a base) to form N-(Benzyloxy)-2-bromoacetamide.

The purification of the final product typically involves silica gel chromatography to achieve high purity levels .

N-(Benzyloxy)-2-bromoacetamide serves multiple roles in research and development:

  • Synthetic Intermediates: It acts as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Potential Drug Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Research Tool: It is utilized in various laboratory settings for studying reaction mechanisms involving nucleophilic substitutions and amide bond formations .

Interaction studies involving N-(Benzyloxy)-2-bromoacetamide are crucial for understanding its reactivity and biological implications. These studies typically focus on:

  • Binding Affinity: Assessing how well this compound binds to specific proteins or enzymes that may be implicated in disease pathways.
  • Mechanistic Studies: Investigating how the compound interacts at a molecular level with biological targets, which could reveal insights into its potential therapeutic uses.

Currently, detailed interaction studies specifically for N-(Benzyloxy)-2-bromoacetamide are scarce, indicating a need for further research .

Several compounds share structural similarities with N-(Benzyloxy)-2-bromoacetamide, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
N-Benzyl-2-bromoacetamideC9H10BrNOC_9H_{10}BrNOLacks benzyloxy group; used in similar reactions
N-(4-Bromobenzyl)-2-bromoacetamideC11H10Br2NOC_{11}H_{10}Br_2NOContains multiple bromine atoms; increased reactivity
N-(Phenoxy)-2-bromoacetamideC9H10BrNO2C_{9}H_{10}BrNO_2Similar structure but different substituent; potential for different biological activity

N-(Benzyloxy)-2-bromoacetamide stands out due to its specific benzyloxy substituent, which enhances solubility and may influence its reactivity and interaction profiles compared to other similar compounds .

Molecular Characteristics

N-(Benzyloxy)-2-bromoacetamide features a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a bromoacetamide moiety. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. The compound’s IUPAC name is 2-bromo-N-(phenylmethoxy)acetamide, and its SMILES notation is C1=CC=C(C=C1)CONC(=O)CBr, reflecting the benzyloxy and bromoacetamide substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀BrNO₂PubChem
Molecular Weight244.08 g/molPubChem
CAS Number78158-32-4PubChem
XLogP32.2 (Predicted)PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

Structural Insights

The compound’s 2D and 3D structural models are accessible via PubChem (CID: 15434886). The benzyloxy group enhances solubility in organic solvents, while the bromine atom confers electrophilic reactivity, making it amenable to nucleophilic substitution reactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.98949 g/mol

Monoisotopic Mass

242.98949 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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